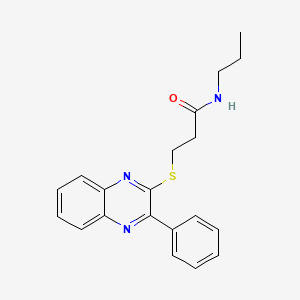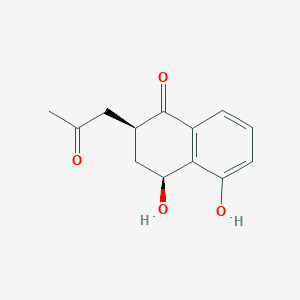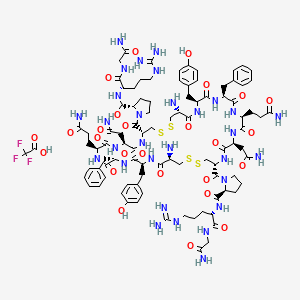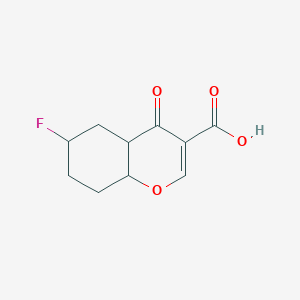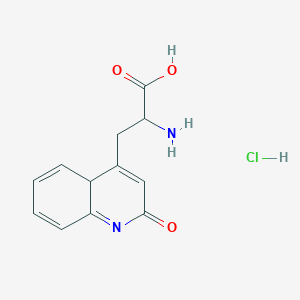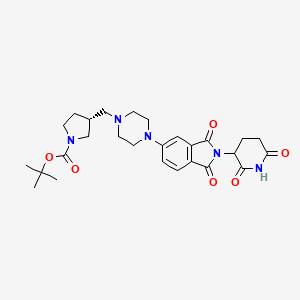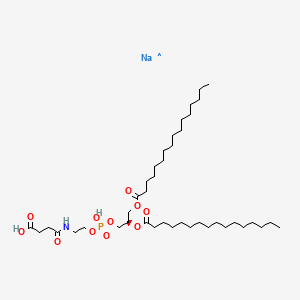
5,6-Difluoro-1,6-dihydrobenzimidazole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Difluoro-1,6-dihydrobenzimidazole-2-thione: is a fluorinated benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their wide range of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-1,6-dihydrobenzimidazole-2-thione typically involves the cyclization of derivatives of 5,6-difluoro-2-hydrazinobenzimidazole. This reaction is carried out in acetonitrile in the presence of potassium fluoride (KF) for 4-6 hours .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Difluoro-1,6-dihydrobenzimidazole-2-thione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thione group to a sulfoxide or sulfone.
Reduction: Reduction reactions can convert the thione group to a thiol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5,6-Difluoro-1,6-dihydrobenzimidazole-2-thione is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials for organic photovoltaics .
Biology and Medicine: Fluorinated benzimidazoles, including this compound, have shown potential in medicinal chemistry due to their enhanced biological activity. They are being investigated for their anticancer, antibacterial, and antifungal properties .
Industry: In the industrial sector, this compound is used in the development of new materials with specific electronic properties, such as those required for organic solar cells .
Mecanismo De Acción
The mechanism of action of 5,6-Difluoro-1,6-dihydrobenzimidazole-2-thione involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, increasing its potency and selectivity. The compound can inhibit enzymes and disrupt cellular processes, leading to its biological effects .
Comparación Con Compuestos Similares
5,6-Difluorobenzimidazole: Another fluorinated benzimidazole with similar properties but lacking the thione group.
5,6-Difluoro-2,1,3-benzothiadiazole: A related compound used in organic photovoltaics.
Uniqueness: 5,6-Difluoro-1,6-dihydrobenzimidazole-2-thione is unique due to the presence of both fluorine atoms and the thione group, which confer distinct chemical and biological properties. The thione group allows for additional chemical modifications and interactions, enhancing its versatility in various applications .
Propiedades
Fórmula molecular |
C7H4F2N2S |
|---|---|
Peso molecular |
186.18 g/mol |
Nombre IUPAC |
5,6-difluoro-1,6-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C7H4F2N2S/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-3H,(H,10,12) |
Clave InChI |
NPUUZNWNTRQQTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC(=S)N2)C=C(C1F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12366436.png)
![2-Deuterio-6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline](/img/structure/B12366438.png)
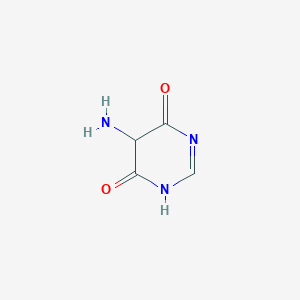
![(1R,2S,5S)-N-[(2S)-4-(3,3-dimethylazetidin-1-yl)-3,4-dioxo-1-[(3S)-2-oxopiperidin-3-yl]butan-2-yl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B12366467.png)
